molecular formula C7H10N4 B3260079 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine CAS No. 32705-68-3

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

Cat. No. B3260079
CAS RN: 32705-68-3
M. Wt: 150.18 g/mol
InChI Key: PCGWWEJEBJVFMO-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine, also known as MCI-225, is a small molecule inhibitor that has shown potential in scientific research applications. It is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines.

Mechanism of Action

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine acts as a competitive inhibitor of the ATP-binding site of protein kinases. It binds to the kinase domain and prevents the binding of ATP, which is required for kinase activity. This results in the inhibition of downstream signaling pathways that are activated by the kinase.
Biochemical and Physiological Effects:
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, its potency may vary depending on the kinase target, and it may have off-target effects on other kinases. In addition, the synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine can be challenging and may require specialized equipment and expertise.

Future Directions

There are several potential future directions for the study of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine. One area of interest is the development of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine analogs with improved potency and selectivity for specific kinases. Another area of interest is the investigation of the combination of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine with other targeted therapies or chemotherapy agents for the treatment of cancer. Additionally, the role of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine in other diseases and signaling pathways could be explored.
In conclusion, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a promising small molecule inhibitor with potential applications in scientific research. Its specificity for protein kinases and its ability to inhibit tumor growth and angiogenesis make it a promising candidate for further investigation.

Scientific Research Applications

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has been studied for its potential as an inhibitor of protein kinases. It has shown activity against several kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases has been explored as a potential therapeutic strategy for cancer and other diseases.

properties

IUPAC Name

7-methyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-4-6-9-2-3-11(6)7(8)10-5/h4,8-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGWWEJEBJVFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=N)N2CCNC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

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